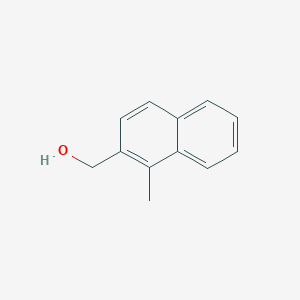
1-Methylnaphthalene-2-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylnaphthalene-2-methanol is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) attached to the naphthalene ring. Naphthalene derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylnaphthalene-2-methanol can be achieved through several methods. One common approach involves the hydroxylation of 1-methylnaphthalene. This process typically uses a catalyst, such as a mixed acids-treated HBEA zeolite, to facilitate the reaction. The reaction conditions, including temperature and catalyst properties, play a crucial role in determining the yield and selectivity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic isomerization and crystallization processes. For instance, 1-methylnaphthalene can be isomerized to 2-methylnaphthalene using a fixed-bed reactor over mixed acids-treated HBEA zeolite. The reaction products are then separated through crystallization to obtain high-purity 2-methylnaphthalene, which can be further hydroxylated to produce this compound .
化学反応の分析
Types of Reactions
1-Methylnaphthalene-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form 1-methylnaphthalene.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: 2-Methylnaphthoic acid
Reduction: 1-Methylnaphthalene
Substitution: Various substituted naphthalene derivatives
科学的研究の応用
1-Methylnaphthalene-2-methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1-Methylnaphthalene-2-methanol involves its interaction with various molecular targets and pathways. For instance, in microbial degradation, the compound is metabolized through hydroxylation and subsequent oxidation to form naphthoic acids. These metabolic pathways are facilitated by specific enzymes, such as hydroxylases and dehydrogenases, which catalyze the conversion of the compound into less toxic by-products .
類似化合物との比較
Similar Compounds
- 1-Methylnaphthalene
- 2-Methylnaphthalene
- 1-Hydroxymethyl-2-methylnaphthalene
Comparison
1-Methylnaphthalene-2-methanol is unique due to the presence of both a hydroxymethyl and a methyl group on the naphthalene ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill. For example, the hydroxymethyl group enhances its reactivity in oxidation and substitution reactions compared to 1-methylnaphthalene and 2-methylnaphthalene .
特性
分子式 |
C12H12O |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
(1-methylnaphthalen-2-yl)methanol |
InChI |
InChI=1S/C12H12O/c1-9-11(8-13)7-6-10-4-2-3-5-12(9)10/h2-7,13H,8H2,1H3 |
InChIキー |
CAZAKZQHCQEODF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=CC=CC=C12)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















